Product packaging for Tert-butyl 3-isothiocyanatopropionate(Cat. No.:CAS No. 172422-02-5)

Tert-butyl 3-isothiocyanatopropionate

Cat. No.: B067141
CAS No.: 172422-02-5
M. Wt: 187.26 g/mol
InChI Key: HEWUEFIMRQQSSL-UHFFFAOYSA-N
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Description

Tert-butyl 3-isothiocyanatopropionate is a high-purity chemical reagent designed as a versatile bifunctional building block for advanced organic synthesis and bioconjugation applications. Its core structure features two highly reactive and orthogonal functional groups: an isothiocyanate (-N=C=S) and a protected carboxylic acid in the form of a tert-butyl ester. The isothiocyanate group readily reacts with primary amines under mild conditions to form stable thiourea linkages, making this compound an invaluable tool for the site-specific modification of peptides, proteins, and other amine-containing biomolecules. Concurrently, the tert-butyl ester protecting group provides excellent stability during synthetic manipulations and can be cleanly removed under acidic conditions (e.g., with TFA) to reveal the free carboxylic acid, enabling further diversification through amide coupling or other carboxylate-specific reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2S B067141 Tert-butyl 3-isothiocyanatopropionate CAS No. 172422-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWUEFIMRQQSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373818
Record name TERT-BUTYL 3-ISOTHIOCYANATOPROPIONATE
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Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172422-02-5
Record name TERT-BUTYL 3-ISOTHIOCYANATOPROPIONATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172422-02-5
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Synthesis Methodologies for Tert Butyl 3 Isothiocyanatopropionate

Established Reaction Pathways

The primary and most established route for the synthesis of Tert-butyl 3-isothiocyanatopropionate involves the nucleophilic substitution of a suitable propionate (B1217596) precursor. This approach leverages the reactivity of the thiocyanate (B1210189) ion as a nucleophile to displace a leaving group on the 3-position of a tert-butyl propionate derivative.

Nucleophilic Substitution of Propionate Precursors

A common and effective precursor for this synthesis is Tert-butyl 3-bromopropionate. The bromine atom is a good leaving group, facilitating the nucleophilic attack by the thiocyanate ion. Alkali thiocyanates, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), are typically used as the source of the nucleophile.

The reaction is generally carried out in a suitable organic solvent that can dissolve both the organic substrate and the inorganic salt to a sufficient extent. The choice of solvent is critical as it can significantly influence the reaction mechanism, either favoring a concerted (SN2) or a stepwise (SN1) pathway, which in turn affects the product distribution and yield.

General Reaction Scheme:

Tert-butyl 3-bromopropionate + Potassium thiocyanate → this compound + Potassium bromide

While the primary product is the desired isothiocyanate, the formation of the isomeric thiocyanate (R-S-C≡N) as a byproduct can occur due to the ambident nature of the thiocyanate nucleophile, which can attack via either the sulfur or the nitrogen atom.

Comparative Analysis of Synthetic Routes

Currently, the nucleophilic substitution of Tert-butyl 3-bromopropionate with an alkali thiocyanate stands as the most direct and widely recognized method for the synthesis of this compound. Alternative routes, such as the conversion of a corresponding amine (Tert-butyl 3-aminopropionate) to the isothiocyanate, are plausible but are generally more circuitous, involving multiple synthetic steps. The direct substitution from the readily available bromo-precursor offers a more atom-economical and efficient pathway.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield of this compound and to favor the formation of the isothiocyanate isomer over the thiocyanate, careful optimization of the reaction conditions is paramount. Key parameters that are typically adjusted include the choice of solvent, the use of catalysts, and the control of temperature and pressure.

Solvent Effects and Catalysis

The solvent plays a crucial role in the outcome of the nucleophilic substitution reaction. Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and acetonitrile (B52724), are often preferred for SN2 reactions involving anionic nucleophiles like thiocyanate. These solvents can solvate the metal cation, leaving the thiocyanate anion relatively "bare" and more nucleophilic, thereby increasing the reaction rate. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.

The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can be beneficial, particularly in biphasic reaction systems. A PTC facilitates the transfer of the thiocyanate anion from the aqueous or solid phase to the organic phase where the Tert-butyl 3-bromopropionate is dissolved, thereby accelerating the reaction rate.

SolventSolvent TypeExpected Effect on SN2 RateRationale
AcetonePolar AproticFavorableGood solubility for both reactants, promotes SN2 pathway.
Dimethylformamide (DMF)Polar AproticHighly FavorableExcellent solvating power for cations, enhancing nucleophilicity of SCN⁻.
AcetonitrilePolar AproticFavorablePromotes SN2 reactions and has a convenient boiling point for reflux.
EthanolPolar ProticLess FavorableSolvates the thiocyanate anion, reducing its nucleophilicity.

Temperature and Pressure Considerations

The reaction temperature is a critical parameter that influences the rate of reaction. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures might lead to side reactions, such as elimination reactions or decomposition of the product. The optimal temperature is typically determined empirically for a given solvent and substrate combination, often by heating the reaction mixture to reflux.

For the synthesis of this compound, the reaction is typically conducted at atmospheric pressure. The use of elevated pressure is not commonly required for this type of nucleophilic substitution and would unnecessarily increase the complexity and cost of the process.

Temperature RangePotential Outcome
Room TemperatureSlow reaction rate, may require extended reaction times.
Moderate Heating (e.g., 50-80 °C)Increased reaction rate, often a good compromise between speed and selectivity.
Reflux Temperature of SolventMaximizes reaction rate, but may increase the potential for side reactions.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of isothiocyanates often involves hazardous reagents and solvents. In contrast, modern synthetic strategies for this compound increasingly focus on the tenets of green chemistry, emphasizing waste reduction, the use of safer chemicals and solvents, and energy efficiency. A prevalent method for synthesizing isothiocyanates is through the formation of a dithiocarbamate (B8719985) intermediate from a primary amine and carbon disulfide, followed by a desulfurization step. nih.govrsc.org Green approaches have specifically targeted the desulfurization reaction to replace toxic reagents and harsh conditions. nih.govrsc.org

One notable green methodology employs sodium persulfate (Na₂S₂O₈) as a desulfurization agent in an aqueous medium. nih.govrsc.org This approach is advantageous as it uses water as a solvent, which is non-toxic, inexpensive, and readily available. The reaction can be performed as a one-pot synthesis, which minimizes waste and simplifies the procedure by avoiding the isolation of the intermediate dithiocarbamate. rsc.org This method has been shown to be effective for a wide range of primary amines, including those with ester functionalities, making it suitable for the synthesis of this compound. rsc.org

Another innovative green approach involves the use of visible-light photocatalysis. acs.orgorganic-chemistry.org This metal-free method utilizes a photocatalyst, such as Rose Bengal, and green LED light to drive the conversion of the dithiocarbamate intermediate to the isothiocyanate. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions and often demonstrates high efficiency. acs.org Mechanistic studies suggest a pathway that includes the formation of the dithiocarbamate, followed by a single-electron transfer process. organic-chemistry.org This technique aligns with green chemistry principles by using light as a renewable energy source and avoiding harsh chemical reagents.

Further advancements in green synthesis include microwave-assisted reactions and the use of alternative desulfurization agents that are more environmentally friendly than traditional options like thiophosgene (B130339). researchgate.netmdpi.com For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) has been used as an effective desulfurization reagent, sometimes in aqueous media or under microwave irradiation to accelerate the reaction. researchgate.netmdpi.com

The table below summarizes key aspects of these green synthesis methodologies applicable to the formation of this compound from its amine precursor.

Synthesis AspectSodium Persulfate MethodVisible-Light PhotocatalysisDMT/NMM/TsO− Method
Key Reagent Sodium persulfate (Na₂S₂O₈)Rose Bengal (photocatalyst)DMT/NMM/TsO−
Solvent WaterAcetonitrileDichloromethane or Water
Energy Source Thermal (room temp. or gentle heating)Green LED lightThermal or Microwave
Key Advantages Use of water as a solvent, one-pot procedure, inexpensive reagents. rsc.orgMild, metal-free conditions, use of light as a renewable energy source. acs.orgorganic-chemistry.orgHigh efficiency, applicable to a range of substrates, can be accelerated with microwaves. researchgate.netmdpi.com
Waste Profile Reduced waste due to one-pot nature and benign solvent.Minimal byproducts, catalyst can often be recycled.Byproducts are generally easy to remove.

These methodologies represent a significant shift towards more sustainable and environmentally conscious chemical synthesis. The application of these principles to the production of this compound not only enhances the efficiency and safety of the process but also reduces its environmental impact. The ongoing development in this field continues to provide even cleaner and more atom-economical synthetic routes.

Despite a comprehensive search for scientific literature, no specific applications of This compound in the synthesis of substituted thiophene derivatives, the generation of combinatorial thiophene libraries, or regioselective and stereoselective thiophene annulation have been identified. Similarly, information regarding its use in the derivatization into urea and thiourea (B124793) compounds, specifically through scavenger-assisted combinatorial synthesis of urea and thiourea libraries, is not available in the reviewed sources. Furthermore, its utility in the broader fields of combinatorial chemistry and high-throughput synthesis has not been documented in the searched literature.

Therefore, this article cannot be generated as per the provided outline due to the lack of specific research findings on the chemical compound “this compound” for the requested applications.

Applications of Tert Butyl 3 Isothiocyanatopropionate in Advanced Organic Synthesis

Utility in Combinatorial Chemistry and High-Throughput Synthesis

Preparation of Diverse Chemical Libraries for Screening

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. Tert-butyl 3-isothiocyanatopropionate is well-suited for this purpose due to the versatile reactivity of the isothiocyanate group. This functional group readily reacts with various nucleophiles, such as primary and secondary amines, to form substituted thioureas. dtu.dknsf.gov This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for the parallel synthesis of many compounds.

By reacting this compound with a collection of different amines, a library of unique thiourea (B124793) derivatives can be rapidly assembled. Each member of the library retains the tert-butyl propionate (B1217596) portion of the original molecule while incorporating the structural diversity of the amine starting material. The resulting library of compounds can then be screened for biological activity against various therapeutic targets.

ReactantNucleophileProduct Class
This compoundPrimary Amine (R-NH₂)N-substituted thiourea
This compoundSecondary Amine (R₂NH)N,N-disubstituted thiourea
This compoundHydrazine (R-NHNH₂)Thiosemicarbazide
This compoundAlcohol (R-OH)Thiocarbamate

This table illustrates the versatility of the isothiocyanate group in generating diverse compound libraries.

The process of drug discovery involves the identification of "hit" compounds from initial screening, followed by the optimization of these hits into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. The isothiocyanate functional group is a recognized pharmacophore in medicinal chemistry, and its incorporation into molecules can lead to potent biological activity. nih.govnih.gov

This compound can be used in the lead optimization phase to explore the structure-activity relationships (SAR) of a hit compound. By systematically reacting it with a series of amines, chemists can probe how changes in the substituent on the thiourea group affect the biological activity of the molecule. This iterative process of synthesis and testing allows for the refinement of the lead compound to maximize its therapeutic potential. Furthermore, the tert-butyl ester can be strategically employed to modify the compound's properties, such as its metabolic stability. For instance, replacing a more easily metabolized methyl group with a tert-butyl group can prevent demethylation, thereby increasing the compound's stability in the body. researchgate.net

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the purification of reaction products by anchoring the starting material to an insoluble polymer support. mdpi.com this compound is amenable to SPOS strategies in several ways. The tert-butyl ester group is a common protecting group used in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. mdpi.com This protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved with acids like trifluoroacetic acid (TFA) at the end of the synthesis.

While this compound itself might not be directly attached to a resin in all cases, the principles of its functional groups are highly relevant. For example, a primary amine anchored to a solid support can be converted into an isothiocyanate on-resin. dtu.dk This resin-bound isothiocyanate can then be reacted with various nucleophiles in solution. After the reaction, excess reagents and byproducts are simply washed away, and the desired product is cleaved from the resin in a final step. This approach streamlines the synthesis and purification of compound libraries.

Synthesis StepReagents/ConditionsPurpose
Attachment to ResinAmine-functionalized resin, coupling agentsAnchor starting material to solid support
Isothiocyanate FormationCarbon disulfide, peptide coupling reagentsConvert resin-bound amine to isothiocyanate dtu.dk
DiversificationVarious amines, alcohols, etc. in solutionReact with isothiocyanate to form diverse products
CleavageTrifluoroacetic acid (TFA)Release the final product from the resin

This table outlines a general workflow for using an isothiocyanate on a solid phase.

Solution-Phase Combinatorial Synthesis Methodologies

In addition to solid-phase methods, this compound is also highly applicable to solution-phase combinatorial synthesis. This approach involves performing reactions in solution, often in a parallel format, to generate libraries of compounds. While purification can be more complex than in SPOS, solution-phase synthesis offers advantages in terms of reaction monitoring and scalability.

The reaction of this compound with amines to form thioureas is a robust transformation that proceeds well in various organic solvents. This allows for the use of automated liquid handling systems to dispense the starting materials into multi-well plates, enabling the rapid synthesis of hundreds or even thousands of compounds. Purification of the resulting libraries can be achieved through techniques such as liquid-liquid extraction or chromatography.

Role in Peptidomimetic and Bioactive Molecule Construction

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The isothiocyanate group is a valuable tool for constructing peptidomimetics and other bioactive molecules due to its ability to form stable, non-peptidic linkages.

Synthesis of Peptidomimetic Aminothioether Acid Compounds

The isothiocyanate group of this compound can be used to create thioether linkages, which are often incorporated into peptidomimetic structures. For example, reaction of the isothiocyanate with a thiol-containing amino acid derivative would initially form a dithiocarbamate (B8719985). This intermediate can then undergo further chemical transformations, such as reduction or alkylation, to yield a stable thioether bond. This strategy allows for the creation of cyclic peptidomimetics, where the thioether linkage forms a macrocyclic ring. mdpi.com Such cyclic structures can constrain the molecule's conformation, leading to increased receptor affinity and selectivity.

Construction of Novel Pharmacophoric Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The versatile reactivity of this compound allows for its use in the construction of novel molecular scaffolds that can serve as the basis for new pharmacophores.

For instance, the isothiocyanate group can participate in cycloaddition reactions or react with bifunctional nucleophiles to create a variety of heterocyclic ring systems. rsc.org These heterocyclic scaffolds can then be further functionalized to create libraries of compounds for biological screening. The ability to readily generate new and diverse molecular architectures is a key advantage of using building blocks like this compound in the design of new therapeutic agents. nih.govnih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Isothiocyanatopropionate

Detailed Analysis of Nucleophilic Addition Reactions to the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of a nucleophile to the central carbon atom, leading to the formation of a tetrahedral intermediate.

Aminolysis: The reaction of isothiocyanates with primary or secondary amines is a well-established method for the synthesis of thioureas. In the case of tert-butyl 3-isothiocyanatopropionate, aminolysis proceeds through the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon. This initial addition is typically the rate-determining step and results in the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer, often facilitated by the solvent or another amine molecule, leads to the final thiourea (B124793) product. The reaction is generally efficient and proceeds under mild conditions. kiku.dkresearchgate.net

Alcoholysis: The reaction with alcohols to form thiocarbamates is also possible, although it often requires more forcing conditions or catalysis compared to aminolysis. The lower nucleophilicity of alcohols compared to amines results in a slower reaction rate. The pathway is analogous, involving the nucleophilic attack of the alcohol oxygen on the isothiocyanate carbon, formation of a tetrahedral intermediate, and subsequent proton transfer.

A general representation of these pathways is depicted below:

Nucleophile (Nu-H)IntermediateProduct
R-NH₂ (Amine)Zwitterionic Tetrahedral IntermediateN-substituted Thiourea
R-OH (Alcohol)Tetrahedral IntermediateO-alkyl Thiocarbamate

This table provides a generalized overview of the reaction pathways.

When a chiral nucleophile reacts with this compound, the formation of diastereomeric products is possible. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the planar isothiocyanate group. The relative energies of the diastereomeric transition states, influenced by steric and electronic interactions between the substituents of both reactants, will dictate the product ratio.

In cases where the nucleophile is a chiral amine or alcohol, the formation of one diastereomer over the other can be achieved if there is a sufficient energy difference between the competing transition states. However, without specific experimental data for this compound, a definitive statement on the degree of stereoselectivity cannot be made. Generally, the stereoselectivity of such reactions can be influenced by factors such as the nature of the solvent and the presence of catalysts.

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)

Isothiocyanates can participate in cycloaddition reactions, acting as a 2π electron component. The C=N or C=S double bond can react with other unsaturated systems to form cyclic adducts.

[2+2] Cycloaddition: The [2+2] cycloaddition of isothiocyanates with electron-rich alkenes can lead to the formation of four-membered rings. nih.govresearchgate.net These reactions can be promoted thermally or photochemically. The regioselectivity of the addition (i.e., whether the alkene adds across the C=N or C=S bond) is dependent on the specific reactants and reaction conditions. For this compound, reaction with an electron-rich alkene could potentially yield a thietane (B1214591) or an azetidine (B1206935) derivative.

[3+2] Cycloaddition: Isothiocyanates can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, reaction with a nitrile oxide could yield a five-membered heterocyclic ring. nih.govmdpi.com The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the isothiocyanate and the 1,3-dipole.

Electronic and Steric Effects on Reactivity

The reactivity of this compound is influenced by both electronic and steric factors.

Electronic Effects: The ester group in the propionate (B1217596) chain is an electron-withdrawing group. This effect, transmitted through the sigma bonds, can slightly increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles. The carbonyl group of the ester is unlikely to have a significant resonance effect on the isothiocyanate moiety due to the insulating methylene (B1212753) groups.

FactorInfluence on Isothiocyanate Reactivity
Electronic The electron-withdrawing nature of the ester group may slightly enhance the electrophilicity of the isothiocyanate carbon.
Steric The bulky tert-butyl group is unlikely to directly hinder nucleophilic attack at the isothiocyanate but may influence the stereochemical course of cycloaddition reactions.

This table summarizes the potential electronic and steric effects on the reactivity of this compound.

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of organic reactions. researchgate.netmdpi.commdpi.com For reactions involving this compound, computational methods can provide valuable insights that are often difficult to obtain experimentally.

Transition State Modeling: DFT calculations can be used to model the transition states of nucleophilic additions and cycloaddition reactions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. nih.gov For example, the transition states for the aminolysis and alcoholysis reactions can be located, and their relative energies can explain the observed differences in reactivity.

Analysis of Stereochemical Outcomes: Computational modeling can also be used to predict the stereochemical outcomes of reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the expected product distribution can be determined. This can be particularly useful in understanding the factors that control stereoselectivity in the addition of chiral nucleophiles.

Frontier Molecular Orbital (FMO) Analysis: For cycloaddition reactions, FMO theory is often employed to explain the observed regioselectivity and reactivity. DFT calculations can provide the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of both this compound and the reacting partner. The nature of the HOMO-LUMO interactions can then be used to predict the preferred orientation of the reactants in the transition state.

Research Methodologies and Analytical Techniques for Derived Compounds

Spectroscopic Characterization of Reaction Products and Derivatives

Spectroscopy is the cornerstone for the structural elucidation of newly synthesized molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about the molecular framework, functional groups, and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of thiourea (B124793) derivatives in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information, advanced techniques offer deeper insights.

¹H and ¹³C NMR: In typical ¹H NMR spectra of N-(2-(tert-butoxycarbonyl)ethyl)thiourea derivatives, characteristic signals are expected. The protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.4-1.5 ppm. The methylene (B1212753) protons of the propionate (B1217596) backbone would present as triplets. The NH protons of the thiourea moiety often appear as broad singlets in the region of 5.6 to 12.4 ppm, with their chemical shift influenced by the substituent on the other nitrogen and the solvent used. orientjchem.orgmdpi.com In the ¹³C NMR spectrum, the carbonyl carbon of the ester and the thione (C=S) carbon are particularly diagnostic, with the C=S carbon appearing significantly downfield, often in the range of 180 ppm. scispace.com

2D NMR Spectroscopy: For complex structures or where 1D spectra exhibit overlapping signals, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ethyl propionate backbone.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, for instance, linking the protons on the ethyl chain to the carbonyl carbon of the tert-butyl ester group or to the carbons of an aromatic substituent on the thiourea nitrogen.

Solid-State NMR (ssNMR): While less common for routine characterization, solid-state NMR can provide valuable information about the structure and dynamics of these compounds in the solid phase. It is particularly useful for analyzing crystalline or amorphous solids that are insoluble or would provide uninformative spectra in solution. For thiourea derivatives, ³¹P solid-state NMR has been used to study coordination complexes, and similar principles could apply to ¹³C and ¹⁵N ssNMR to understand intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, and to characterize different polymorphs.

Table 5.1: Typical NMR Chemical Shift Ranges for N-Aryl Thiourea Derivatives (Analogous Structures)
Functional GroupNucleusTypical Chemical Shift (δ, ppm)Notes
Thiourea NH (Acyl-NH-CS)¹H11.5 - 12.4Broad singlet, downfield shift due to deshielding from two carbonyl groups.
Thiourea NH (CS-NH-Ar)¹H7.6 - 9.8Broad singlet, position dependent on aryl substituents.
Aromatic CH¹H7.0 - 8.5Multiplet, pattern depends on substitution.
Propionate CH₂ (α to C=O)¹H~2.7Triplet
Propionate CH₂ (β to C=O)¹H~3.8Triplet
Tert-butyl CH₃¹H1.4 - 1.5Singlet, integrates to 9 protons.
Thione (C=S)¹³C179 - 182Diagnostic downfield signal.
Carbonyl (C=O)¹³C170 - 172Ester carbonyl.
Aromatic C¹³C120 - 140Multiple signals.
Tert-butyl quaternary C¹³C~81
Tert-butyl CH₃¹³C~28

Data compiled from analogous structures reported in scientific literature. mdpi.comscispace.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion and its fragments, typically with an accuracy of less than 5 ppm. This precision allows for the determination of the elemental formula of the synthesized compound, serving as a powerful confirmation of its identity. Techniques like Electrospray Ionization (ESI) are commonly used for these relatively polar thiourea derivatives.

The fragmentation patterns observed in the mass spectrum (MS/MS) offer further structural verification. For derivatives of tert-butyl 3-isothiocyanatopropionate, characteristic fragmentation pathways are expected:

Loss of Tert-butyl Group: A prominent fragmentation pathway for compounds containing a tert-butyl ester is the loss of a tert-butyl radical or isobutylene (B52900), resulting in a characteristic neutral loss of 56 or 57 Da ([M-57]⁺). nih.govresearchgate.net This fragmentation is often a dominant feature in the mass spectrum.

Cleavage of the Propionate Chain: Fragmentation can occur along the ethyl propionate backbone, leading to ions corresponding to different parts of the molecule.

Thiourea Moiety Fragmentation: Cleavage adjacent to the thiourea group can lead to the formation of ions containing the isothiocyanate precursor fragment or the amine fragment.

For example, the ESI-MS analysis of a hypothetical derivative, tert-butyl 3-(3-phenylthioureido)propanoate, would be expected to show a protonated molecular ion [M+H]⁺. Subsequent MS/MS fragmentation would likely show a major fragment ion corresponding to [M+H - 56]⁺, representing the loss of isobutylene from the tert-butyl ester group.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These two techniques are often complementary.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. In the FT-IR spectra of N-(2-(tert-butoxycarbonyl)ethyl)thiourea derivatives, key absorption bands confirm the structure. The presence of the ester is confirmed by a strong C=O stretching vibration. The thiourea moiety gives rise to several characteristic bands, including N-H stretching and the C=S stretching vibration. orientjchem.org

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It can be particularly useful for identifying the C=S bond, which can sometimes be weak or coupled with other vibrations in the FT-IR spectrum. It is also effective for observing vibrations within aromatic rings if aryl derivatives are synthesized. The complementary nature of FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.net

Table 5.2: Characteristic FT-IR Vibrational Frequencies for Thiourea Derivatives
Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity
N-H (Thiourea)Stretching3100 - 3400Medium, often broad
C-H (Aliphatic)Stretching2850 - 3000Medium to Strong
C=O (Ester)Stretching1720 - 1740Strong, Sharp
N-HBending1590 - 1650Medium to Strong
C-NStretching1400 - 1550Medium to Strong
C=S (Thione)Stretching1200 - 1300Medium to Weak
C-O (Ester)Stretching1150 - 1250Strong

Data compiled from analogous structures reported in scientific literature. scispace.comresearchgate.netnist.gov

Chromatographic Separation and Purification Methodologies

Following synthesis, reaction mixtures typically contain the desired product alongside unreacted starting materials, reagents, and byproducts. Chromatographic techniques are essential for isolating and purifying the target derivative and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of thiourea derivatives.

Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. A non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the thiourea moiety and any aromatic substituents absorb UV light. A validated RP-HPLC method can provide precise and accurate quantification of the compound. nih.gov

Preparative HPLC: When high purity is required, preparative HPLC is employed. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample quantities. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed. This method is highly effective for removing impurities that are structurally similar to the product. thermofisher.com

Table 5.3: Example of Validated RP-HPLC Method Parameters for an N-Acyl Thiourea Derivative
ParameterValue / Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water gradient
Detection Wavelength254 nm
Flow Rate1.0 mL/min
Linearity Range0.05 - 40 µg/mL (R² > 0.99)
Limit of Detection (LOD)0.017 µg/mL
Limit of Quantitation (LOQ)0.052 µg/mL
Precision & Accuracy98 - 102%

Data adapted from a validated method for a structurally similar N-acyl thiourea derivative. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While many thiourea derivatives may have limited volatility, GC-MS can be suitable for analyzing less polar or lower molecular weight derivatives, or for identifying volatile byproducts from the reaction. kiku.dk

For analysis by GC, the compound must be sufficiently volatile and thermally stable to be vaporized in the heated injector without decomposition. The separation occurs in a capillary column (e.g., with a 5% phenyl-polysiloxane stationary phase) based on the compound's boiling point and interactions with the column. The mass spectrometer detector provides both identification based on the mass spectrum and quantification.

For less volatile derivatives, a derivatization step—for example, silylation of the N-H groups with a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)—can be employed to increase volatility and thermal stability. nih.gov The resulting silyl (B83357) derivatives are often amenable to GC-MS analysis and can produce characteristic fragmentation patterns, such as the loss of a tert-butyl group ([M-57]⁺), which aids in identification. researchgate.net

X-ray Crystallography for Structural Elucidation of Complex Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of crystalline solids at an atomic level. For complex derivatives synthesized from this compound, such as substituted thioureas or heterocyclic compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, revealing exact bond lengths, bond angles, and conformational details that are unattainable by other analytical techniques.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, leading to a complete and highly accurate molecular structure.

A relevant example that illustrates the power of this technique is the structural analysis of N,N-di-n-butyl-N′-phenylthiourea, a complex thiourea derivative. In a study of its crystal structure, a single molecule was found in the asymmetric unit. The analysis revealed key structural parameters, including the torsion angle of the phenyl substituent with respect to the central N—C—S—N plane, which was determined to be 55.54 (16)°. The bond distances within the thiourea core were also precisely measured, providing insight into the electronic delocalization within this functional group. Such detailed structural information is invaluable for understanding the steric and electronic properties of these molecules, which in turn influence their reactivity and potential applications.

The data obtained from X-ray crystallography is typically presented in tables that summarize the key crystallographic parameters and the determined bond lengths and angles.

Table 1: Illustrative Crystallographic Data for a Thiourea Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 11.234(5)
β (°) 98.76(3)
Volume (ų) 1734.1(12)
Z 4

Table 2: Selected Bond Lengths from a Thiourea Derivative Crystal Structure

Bond Length (Å)
C=S 1.7004 (11)
N1-C1 1.3594 (15)

These data tables provide a quantitative description of the molecular geometry, which is essential for detailed structural chemistry discussions and for computational modeling studies.

Reaction Monitoring Techniques (e.g., In-situ IR, Online HPLC)

To optimize reaction conditions, understand reaction mechanisms, and ensure process safety and efficiency, it is crucial to monitor the progress of chemical reactions in real-time. In-situ infrared (IR) spectroscopy and online high-performance liquid chromatography (HPLC) are powerful process analytical technologies (PAT) that provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

In-situ Infrared Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the direct monitoring of a reaction mixture without the need for sampling. nih.gov An IR probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals. mt.com The principle of this technique is based on the absorption of infrared radiation by molecules at specific frequencies that correspond to their vibrational modes. nih.gov Functional groups, such as the isothiocyanate group (-N=C=S) or the thiourea group (-NH-C(=S)-NH-), have characteristic and strong IR absorption bands. By tracking the intensity of these bands over time, the consumption of reactants and the formation of products can be quantified. youtube.com

For instance, in the synthesis of a thiourea from an isothiocyanate and an amine, the strong, characteristic absorption band of the isothiocyanate group (typically around 2100 cm⁻¹) would be observed to decrease in intensity over time. Concurrently, new absorption bands corresponding to the N-H and C=S vibrations of the thiourea product would appear and increase in intensity. This allows for the real-time tracking of the reaction kinetics and the identification of any transient intermediates that may form.

A study utilizing in-situ Raman spectroscopy, a technique vibrationally complementary to IR, successfully monitored the mechanochemical synthesis of symmetrical aromatic thioureas. The researchers were able to identify a reactive N-thiocarbamoyl benzotriazole (B28993) intermediate by observing the appearance and subsequent disappearance of its characteristic vibrational bands. This demonstrates the capability of in-situ vibrational spectroscopy to provide detailed mechanistic insights.

Table 3: Characteristic IR Frequencies for Monitoring Thiourea Formation

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Isothiocyanate (-N=C=S) Asymmetric stretch 2050 - 2150
Primary Amine (-NH₂) N-H stretch 3300 - 3500
Thiourea (-NH-C(=S)-NH-) N-H stretch 3150 - 3400

Online High-Performance Liquid Chromatography (HPLC)

Online HPLC provides a different yet equally powerful approach to reaction monitoring. This technique involves the automated sampling of the reaction mixture at predefined intervals. mt.com Each sample is then rapidly quenched, diluted if necessary, and injected into an HPLC system. nih.gov The HPLC separates the components of the mixture based on their differential interactions with a stationary phase, and a detector (commonly a UV-Vis detector) quantifies each component as it elutes from the column. lcms.cznih.gov

This method provides quantitative concentration data for each species in the reaction mixture over time. nih.gov By plotting the concentration of reactants and products as a function of time, detailed reaction profiles can be generated. From these profiles, reaction rates, reaction orders, and other kinetic parameters can be determined. Online HPLC is particularly advantageous for complex reaction mixtures where the IR spectra of different components may overlap, as it provides a physical separation of the components before quantification. nih.gov

Modern compact and capillary HPLC systems are designed for online monitoring of even small-volume reactions, minimizing sample consumption. nih.gov For example, in a study monitoring a chemical reaction using a compact capillary LC instrument, automated sampling of nanoliter-scale volumes was performed, demonstrating the technique's suitability for conserving valuable reagents. nih.gov The data from online HPLC can be used to construct detailed kinetic models of the reaction, leading to a deeper understanding of the underlying mechanism and facilitating process optimization.

Table 4: Hypothetical Online HPLC Data for a Reaction

Time (minutes) Reactant A Conc. (M) Product B Conc. (M)
0 1.00 0.00
10 0.75 0.25
20 0.56 0.44
30 0.42 0.58
60 0.18 0.82

This time-course data allows for the precise determination of the reaction's kinetic profile, which is essential for developing robust and scalable chemical processes.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Advanced Functional Materials Utilizing Tert-butyl 3-isothiocyanatopropionate

The isothiocyanate group is a versatile functional handle for the modification of polymers and surfaces. Future research could explore the use of this compound in the synthesis of advanced functional materials. For instance, it could be grafted onto polymer backbones to introduce reactive sites for further functionalization, leading to materials with tailored properties for applications in sensors, coatings, and biomedical devices.

The tert-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for further reactions or to impart desired properties such as hydrophilicity or biocompatibility. This dual functionality makes this compound a promising building block for complex macromolecular architectures.

Potential Research Directions:

Synthesis of Functional Polymers: Investigation into the copolymerization of this compound with other monomers to create polymers with pendant isothiocyanate groups. Subsequent modification of these groups could lead to materials with unique optical, electronic, or biological properties.

Surface Modification: Utilization of this compound for the surface functionalization of nanoparticles (e.g., silica, gold) to create core-shell structures with reactive surfaces for targeted drug delivery or catalysis.

Stimuli-Responsive Materials: Development of materials where the deprotection of the tert-butyl ester and subsequent reactions of the isothiocyanate group can be triggered by specific stimuli, leading to "smart" materials that respond to their environment.

Integration with Flow Chemistry and Microfluidic Reactor Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The synthesis of isothiocyanates, which can sometimes involve hazardous reagents and intermediates, is particularly well-suited for flow chemistry approaches. While specific studies on the continuous flow synthesis of this compound are not currently available, this remains a promising area for future research.

Microfluidic reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction conditions, which could be beneficial for optimizing the synthesis of this compound and its subsequent reactions.

Potential Research Directions:

Continuous Synthesis: Development of a continuous flow process for the synthesis of this compound, potentially leading to higher yields, improved purity, and a safer manufacturing process.

In-line Functionalization: Integration of the synthesis of this compound with subsequent functionalization reactions in a continuous flow setup, allowing for the streamlined production of more complex molecules.

Kinetic Studies: Utilization of microfluidic platforms to perform high-throughput screening and kinetic studies of reactions involving this compound, accelerating the discovery of new applications.

Exploration of Biologically Relevant Transformations and Bioconjugation

Isothiocyanates are well-known for their ability to react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. This reactivity makes them valuable reagents for bioconjugation. This compound, with its protected carboxylic acid, could serve as a versatile linker in this context.

After conjugation to a biomolecule via the isothiocyanate group, the tert-butyl ester can be deprotected to reveal a carboxylic acid. This newly exposed functional group can then be used for further modifications, such as the attachment of imaging agents, drugs, or other targeting moieties.

Potential Research Directions:

Peptide and Protein Labeling: Investigation of the use of this compound for the specific labeling of peptides and proteins. Studies could focus on optimizing reaction conditions and evaluating the stability and biological activity of the resulting conjugates.

Drug Delivery Systems: Application of this compound as a linker to attach therapeutic agents to targeting molecules like antibodies or peptides, creating targeted drug delivery systems.

Diagnostic Probes: Development of diagnostic probes by conjugating this compound to fluorescent dyes or radioisotopes and subsequently attaching them to biomolecules for imaging applications.

Sustainable Chemical Practices and Waste Minimization in its Applications

Green chemistry principles are increasingly important in chemical synthesis and applications. Future research on this compound should focus on developing more sustainable synthetic routes and applications that minimize waste and environmental impact.

This could involve the use of greener solvents, catalytic methods, and atom-economical reactions. For instance, the synthesis of isothiocyanates often employs toxic reagents like thiophosgene (B130339). Developing alternative, greener synthetic methods for this compound would be a significant advancement.

Potential Research Directions:

Green Synthesis: Exploration of alternative synthetic routes to this compound that avoid the use of hazardous reagents and solvents. This could include biocatalytic methods or the use of renewable starting materials.

Catalytic Applications: Development of catalytic processes that utilize this compound, reducing the need for stoichiometric reagents and minimizing waste generation.

Waste Valorization: Investigation of methods to recycle or valorize any byproducts generated during the synthesis and application of this compound, contributing to a more circular economy. A method for synthesizing isothiocyanates from amines using di-tert-butyl dicarbonate (B1257347) has been reported, which could be a more sustainable alternative. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-isothiocyanatopropionate, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or carbamate formation. For example, tert-butyl carbamate derivatives are synthesized via protection of amine groups using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, followed by thiocyanate introduction . Reaction optimization, such as temperature control (0–25°C) and solvent selection (e.g., dichloromethane), is critical to minimize side reactions like hydrolysis. Catalysts like Mo(CO)₆ have been used in analogous epoxidation reactions to improve efficiency .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Supportive liquid extraction (SLE) or distillation may be used for volatile byproducts. Purity verification via GC/MS or HPLC (≥95% purity) is essential, as residual solvents or unreacted starting materials can interfere with downstream applications .

Q. How can researchers characterize the structural and conformational stability of this compound?

  • Methodological Answer: Low-temperature NMR (e.g., ¹H, ¹³C) is critical for identifying axial/equatorial conformations of the tert-butyl group, as demonstrated in hexahydrotriazacyclohexane systems . FT-IR can confirm the isothiocyanate (-NCS) stretching band at ~2050 cm⁻¹. DFT calculations with explicit solvent models (e.g., chloroform) help predict thermodynamic stability in solution .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound synthesis?

  • Methodological Answer: Statistical methods like factorial design identify critical variables (e.g., catalyst loading, temperature). For instance, Mo(CO)₆-catalyzed epoxidation of cyclododecatriene with tert-butyl hydroperoxide (TBHP) was optimized by varying substrate ratios and reaction time, achieving >90% conversion . Response surface methodology (RSM) can model nonlinear relationships between variables and outcomes.

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in this compound under varying pH conditions?

  • Methodological Answer: The isothiocyanate group undergoes nucleophilic addition with amines or thiols. Kinetic studies using UV-Vis spectroscopy or LC-MS can track reaction rates. For example, in acidic conditions, protonation of the -NCS group enhances electrophilicity, while alkaline conditions may promote hydrolysis to thiourea derivatives. Comparative studies with structurally similar compounds (e.g., 3-(methylthio)propyl isothiocyanate) suggest pH-dependent stability .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in polymer or supramolecular applications?

  • Methodological Answer: The bulky tert-butyl group increases free volume in polymers, enhancing solubility and gas permeability, as seen in tert-butyl-modified polyimides . In supramolecular systems, steric hindrance can reduce aggregation or alter host-guest interactions. Molecular dynamics simulations paired with XRD analysis quantify these effects.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Use explosion-proof equipment and grounding for metal containers to prevent static ignition. Store in airtight containers at ≤4°C to avoid thermal decomposition. Respiratory protection (NIOSH-approved OV/AG/P99 filters) and PPE (nitrile gloves, lab coats) are mandatory during synthesis. Emergency procedures include immediate rinsing for eye/skin contact and ethanol neutralization for spills .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.